3-Pyrrolidin-2-yl-quinoline is a chemical compound with significant implications in pharmacology, particularly in the study of nicotinic acetylcholine receptors. This compound is recognized for its potential therapeutic applications, particularly in treating conditions such as depression and anxiety due to its interaction with the central nervous system.
The compound can be sourced from various chemical suppliers and research institutions focusing on neuropharmacology. Notable suppliers include MedChemExpress and Tocris Bioscience, which provide detailed product specifications and research data on 3-Pyrrolidin-2-yl-quinoline.
3-Pyrrolidin-2-yl-quinoline is classified as a nicotinic acetylcholine receptor partial agonist, specifically targeting the α4β2 subtype. This classification is crucial for understanding its mechanism of action and potential therapeutic effects.
The synthesis of 3-Pyrrolidin-2-yl-quinoline typically involves multi-step organic synthesis techniques. The general approach may include:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 3-Pyrrolidin-2-yl-quinoline features a quinoline ring system fused with a pyrrolidine group. The structural formula can be represented as follows:
Key structural data includes:
3-Pyrrolidin-2-yl-quinoline participates in various chemical reactions, primarily as a nucleophile in substitution reactions due to the presence of nitrogen atoms in its structure. It can also undergo oxidation and reduction reactions, which modify its pharmacological properties.
Reactions involving this compound are typically monitored using chromatographic techniques to ensure that desired products are obtained without significant by-products.
The mechanism of action for 3-Pyrrolidin-2-yl-quinoline primarily involves its role as a partial agonist at nicotinic acetylcholine receptors, particularly the α4β2 subtype. This interaction modulates neurotransmitter release, influencing dopaminergic pathways associated with mood regulation.
Experimental studies have shown that 3-Pyrrolidin-2-yl-quinoline can induce the release of norepinephrine in neuronal cell lines, suggesting a potential antidepressant effect. In vivo studies indicate that it reduces immobility in mouse models, further supporting its antidepressant-like properties.
3-Pyrrolidin-2-yl-quinoline is characterized by:
Key chemical properties include:
Relevant analyses often include stability testing under various conditions to assess shelf-life and usability in pharmaceutical formulations.
3-Pyrrolidin-2-yl-quinoline has several scientific applications:
Traditional routes prioritize stepwise ring construction, leveraging quinoline or pyrrolidine precursors as starting points.
This approach employs Grubbs catalysts (e.g., ruthenium carbenes) to induce ring-closing metathesis (RCM) of N-(quinolin-3-yl)-N,N-diallylamine precursors. The reaction proceeds at 80°C in dichloroethane, yielding 1,2,3,6-tetrahydropyrrolidin-2-yl-quinolines, which require subsequent aromatization. Palladium-catalyzed dehydrogenation (10% Pd/C, p-cymene) completes the synthesis, affording the target scaffold in 65–78% yield over two steps [1]. The C3 position of quinoline is ideal for nucleophilic substitution, ensuring regioselective N-alkylation before RCM.
N-(Quinolin-3-yl)-2-pyrrolidinones undergo carbonyl reduction or deoxygenative functionalization. Diisobutylaluminum hydride (DIBAL-H) reduces the lactam to hemiaminal intermediates, which are trapped by triethylsilane and BF₃·OEt₂ to deliver 2-aryl-3-(pyrrolidin-2-yl)quinolines. Alternatively, Barton–McCombie deoxygenation after O-alkylation yields 2-alkyl variants. This method tolerates electron-withdrawing groups (e.g., NO₂ at C6) but struggles with sterically hindered C8 substituents [1].
Modern methods emphasize atom economy and milder conditions, leveraging catalysis for C–N or C–C bond formation.
Direct C–H functionalization of quinoline-3-carbaldehydes with pyrrolidine avoids prefunctionalized substrates. Iridium(III) catalysts (e.g., [CpIrCl₂]₂) enable dehydrogenative coupling under inert atmospheres. The reaction involves iminium ion formation via aldehyde-amine condensation, followed by Ir-mediated *C–H activation at C2 of pyrrolidine. Yields reach 82% with 2,6-lutidine as base in toluene at 100°C. Crucially, N-methylpyrrolidine is incompatible due to the absence of N–H for metallation [1] [2].
Photocatalysts (e.g., eosin Y) enable aerobic oxidation of tetrahydropyrrolidine intermediates under blue LEDs. Oxygen serves as the terminal oxidant, generating water as the sole byproduct. This strategy converts RCM-derived tetrahydropyrrolidines to fully saturated pyrrolidin-2-yl-quinolines in >90% yield within 2 hours—superior to thermal dehydrogenation (40–60% yield). Electron-rich quinolines require stoichiometric p-benzoquinone to prevent overoxidation [2].
The pyrrolidine C2' stereocenter influences biological activity, necessitating enantioselective routes.
Chiral Evans oxazolidinones or Oppolzer’s sultams direct asymmetric alkylation during pyrrolidine ring construction. For example, N-acryloyl quinolin-3-ylamine attached to a (1R,2S)-norephedrine auxiliary undergoes diastereoselective Michael addition with nitromethane. Subsequent nitro reduction and cyclization afford (2'S)-3-(pyrrolidin-2-yl)quinoline with 95% de. Auxiliary removal requires hydrolysis under mild conditions (LiOH, THF/H₂O) to preserve stereointegrity [1].
N-Quinolin-3-yl carbodiimides, generated from isocyanates, undergo stereospecific 6π-electrocyclization when heated in o-dichlorobenzene (140°C). The reaction produces 2-imino-3-(1'-iminopyrrolidin-2'-yl)quinolines with axial chirality, which upon hydrogenation (H₂, Pd/C), yield enantiopure pyrrolidin-2-yl-quinolines. Computational studies confirm a conrotatory mechanism with torquoselectivity governed by the N-aryl group [2].
Table 1: Comparative Analysis of Synthetic Methods for 3-Pyrrolidin-2-yl-quinoline
Method | Key Conditions | Yield (%) | Stereocontrol | Limitations |
---|---|---|---|---|
RCM/Dehydrogenation | Grubbs II, Pd/C, Δ | 65–78 | Racemic | Multi-step, high temps |
Lactam Reduction | DIBAL-H, Et₃SiH/BF₃·OEt₂ | 70–85 | Depends on reductant | Over-reduction risks |
Ir-Catalyzed C–H Coupling | [Cp*IrCl₂]₂, toluene, 100°C | 75–82 | None | N-Me pyrrolidine incompatible |
Photocatalytic Dehydrogenation | Eosin Y, O₂, blue LED | >90 | Racemic | Sensitive to Q-substituents |
Chiral Auxiliary Alkylation | Evans oxazolidinone, LiOH | 60–75 | Up to 95% de | Auxiliary synthesis/removal |
Electrocyclization/Hydrogenation | o-DCB, 140°C; H₂/Pd/C | 80–88 | Torquoselective (100% ee) | Precursor complexity |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2